Chloropropylmercury
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloropropylmercury can be synthesized through the reaction of propylmercury with chlorine. The reaction typically involves the use of liquid propylmercury (C₆H₁₄Hg) and crystalline chlorine mercury (Cl₂Hg) to form this compound (C₃H₇ClHg) as a crystalline product. The enthalpy change for this reaction is approximately -88.6 ± 1.3 kJ/mol.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a controlled environment to prevent contamination and ensure safety due to the toxic nature of mercury compounds.
Chemical Reactions Analysis
Types of Reactions
Chloropropylmercury undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mercuric oxide and other mercury-containing compounds.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: This compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from reactions involving this compound include vinyl ethers and ketones. For example, it can be used in the synthesis of vinyl ethers and the conversion of aldehydes to ketones.
Scientific Research Applications
Chloropropylmercury has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and in the study of organomercury chemistry.
Biology: this compound is used in biochemical studies to understand the interactions of mercury with biological molecules.
Medicine: While not commonly used in modern medicine due to its toxicity, it has historical significance in the study of mercury poisoning and its effects on the human body.
Mechanism of Action
Chloropropylmercury exerts its effects by binding to sulfhydryl groups in proteins, disrupting their function. This binding can lead to a variety of biochemical and physiological effects, including damage to the nervous system, liver, and kidneys. The molecular targets of this compound include enzymes and other proteins that contain sulfhydryl groups, leading to the inhibition of their normal function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to chloropropylmercury include:
Methylmercury (CH₃HgCl): Known for its high toxicity and environmental impact.
Ethylmercury (C₂H₅HgCl): Used in some vaccines as a preservative.
Phenylmercury (C₆H₅HgCl): Used in fungicides and antiseptics.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions that are not as readily accessible to other organomercury compounds. Its ability to form stable crystalline products and its specific reactivity profile make it valuable in certain industrial and research applications.
Properties
IUPAC Name |
chloro(propyl)mercury | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.ClH.Hg/c1-3-2;;/h1,3H2,2H3;1H;/q;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAYJSKLDWSALK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Hg]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClHg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179152 | |
Record name | Mercury, chloropropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2440-40-6 | |
Record name | Propylmercury chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2440-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloropropylmercury | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002440406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloropropylmercury | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mercury, chloropropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLOROPROPYLMERCURY | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5NV55WM4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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